Ibandronic acid is a Bisphosphonate.
Ibandronic Acid is a third-generation amino-bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Ibandronic acid binds to and adsorbs onto the surface of hydroxyapatite crystals in the bone matrix, thereby preventing osteoclast resorption. This agent also inhibits farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. Inhibition of this enzyme prevents the formation of isoprenoids, thereby leading to a reduction in the farnesylation and geranylgeranylation of signaling proteins of G protein-coupled signaling, and, eventually, inducing apoptosis of osteoclasts. By inhibiting osteoclast-mediated bone resorption, ibandronic acid increases bone mineral density, decreases bone remodeling and turnover, as well as reduces bone pain.
Ibandronate is a nitrogen-containing bisphosphonate in the same class as alendronate and risedronate. Ibandronate inhibits osteoclast-mediated bone resorption. All of the bisphosphonates prevent the breakdown of bone by bone cells called osteoclasts. In persons who are at high risk for osteoporosis, bisphosphonates not only result in increased amounts of bone and bone strength, they also reduce the risk of hip fractures and other bone fractures.
Aminobisphosphonate that is a potent inhibitor of BONE RESORPTION. It is used in the treatment of HYPERCALCEMIA associated with malignancy, for the prevention of fracture and bone complications in patients with breast cancer and bone metastases, and for the treatment and prevention of POSTMENOPAUSAL OSTEOPOROSIS.
See also: Ibandronate Sodium (active moiety of).
Ibandronic Acid
CAS No.: 114084-78-5
Cat. No.: VC21348755
Molecular Formula: C9H23NO7P2
Molecular Weight: 319.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 114084-78-5 |
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Molecular Formula | C9H23NO7P2 |
Molecular Weight | 319.23 g/mol |
IUPAC Name | [1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid |
Standard InChI | InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17) |
Standard InChI Key | MPBVHIBUJCELCL-UHFFFAOYSA-N |
SMILES | CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES | CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance | White Solid |
Melting Point | 113-115 |
Classification and Pharmacological Properties
Ibandronic acid belongs to the bisphosphonate group of compounds, specifically classified as a nitrogen-containing (aminobisphosphonate) variant. These compounds are characterized by their selective action on bone tissue, effectively inhibiting osteoclast-mediated bone resorption . The drug works by strengthening bone structure and preventing bone breakdown, making it particularly valuable in conditions where excessive bone resorption occurs .
Mechanism of Action
At the molecular level, ibandronic acid functions primarily through inhibition of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts essential cellular processes in osteoclasts, leading to decreased bone resorption activity . Multiple studies have quantified this inhibitory effect, with research demonstrating ibandronic acid's binding affinity toward FPPS with Ki values ranging from 3.6 to 195 nM . The compound demonstrates particularly strong potency, with pKi values ranging from 5.98 to 8.44 in various experimental conditions .
Therapeutic Applications
Ibandronic acid has received regulatory approval for several specific indications, with its primary applications centered on oncology-related bone conditions.
Metastatic Bone Disease
The primary clinical application of ibandronic acid is in the management of breast cancer patients with bone metastases. It serves as a treatment to help prevent skeletal-related events (SREs), including pathological fractures, radiation to bone, spinal cord compression, and surgery to bone . Clinical evidence demonstrates that the drug significantly reduces the risk of these complications, which can dramatically impact quality of life and functional status in cancer patients .
Hypercalcemia Management
Another important application of ibandronic acid is in treating high levels of calcium in the blood (hypercalcemia) caused by secondary bone cancer . By inhibiting osteoclast-mediated bone resorption, the drug helps reduce calcium release from bone into the bloodstream, thereby normalizing serum calcium levels.
Diffuse Sclerosing Osteomyelitis
Recent clinical research has expanded the application of ibandronic acid to include treatment of diffuse sclerosing osteomyelitis (DSO). A cross-sectional study demonstrated significant improvements in multiple quality of life parameters following ibandronic acid administration in this patient population .
Administration and Formulations
One of the distinguishing features of ibandronic acid is its availability in both intravenous and oral formulations, providing flexibility in clinical application.
Intravenous Administration
Intravenous ibandronic acid is typically administered through a central line, PICC line, portacath, or peripheral cannula . The standard dosage for treatment of bone metastases in clinical trials has been 6 mg administered intravenously . This administration route ensures complete bioavailability and is particularly suitable for patients unable to tolerate oral medications or those with compliance concerns.
Clinical Efficacy
Multiple clinical trials have established the efficacy of ibandronic acid across various endpoints, with the most robust data available for its use in breast cancer patients with bone metastases.
Impact on Skeletal-Related Events
A pivotal 96-week clinical trial randomized female patients with breast cancer and radiologically confirmed bone metastases to receive either placebo (158 patients) or 6 mg ibandronic acid (154 patients) . The primary endpoint was the skeletal morbidity period rate (SMPR), a composite endpoint considering:
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Radiotherapy to bone for treatment of fractures/impending fractures
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Surgery to bone for treatment of fractures
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Vertebral fractures
The results demonstrated a statistically significant advantage for ibandronic acid over placebo, as shown in the following table:
Outcome Measure | Placebo (n=158) | Ibandronic acid 6 mg (n=154) | p-value |
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SMPR (per patient year) | 1.48 | 1.19 | p=0.004 |
Number of events (per patient) | 3.64 | 2.65 | p=0.025 |
SRE relative risk | - | 0.60 | p=0.003 |
This data indicates a 40% reduction in the risk of a skeletal-related event with ibandronic acid treatment compared to placebo .
Pain Management and Quality of Life
Secondary efficacy endpoints from clinical trials have shown that ibandronic acid provides significant benefits beyond simply preventing skeletal complications. Both intravenous and oral formulations reduced metastatic bone pain scores below baseline levels for up to 2 years . Treatment with intravenous ibandronic acid demonstrated:
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Statistically significant improvement in bone pain score compared to placebo
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Consistently maintained pain reduction below baseline throughout the entire study period
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Significantly reduced use of analgesics
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Less deterioration in quality of life compared to placebo-treated patients
Impact in Diffuse Sclerosing Osteomyelitis
A cross-sectional study involving 15 patients (11 female, 4 male) with diffuse sclerosing osteomyelitis treated with 6 mg of ibandronic acid evaluated changes in quality of life using standardized questionnaires. All patients reported significantly improved quality of life after administration of ibandronate, with specific improvements in:
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Oral health associated quality of life
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Reduction of pain and analgesic use
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Fatigue levels
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Sexuality and social interactions
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Emotional, cognitive, and role functioning
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Mouth opening
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Weight loss and appetite
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Speech and swallowing problems
Comparative Efficacy
Research has established that both intravenous and oral formulations of ibandronic acid are equally effective in preventing skeletal-related events and improving quality of life in patients with bone metastases of breast cancer .
Administration Considerations
Proper administration of ibandronic acid requires attention to specific protocols to maximize efficacy and minimize potential adverse effects.
Intravenous Administration Protocols
Intravenous administration typically occurs through established lines or temporary cannulas. The standard therapeutic dose for bone metastases is 6 mg, with administration protocols varying based on the specific indication and institutional guidelines .
Oral Administration Guidelines
The oral administration of ibandronic acid requires careful patient education regarding timing relative to food and other medications. The pharmacokinetic properties of the drug necessitate administration on an empty stomach to ensure optimal absorption . Proper administration includes:
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